3-Hydroxypropionic acid

Bioprocess engineering Microbial fermentation Organic acid tolerance

3-Hydroxypropionic acid (3-HP) is a non-chiral C3 building block enabling selective β-dehydration to acrylic acid without competing decarboxylation side-products seen with lactic acid. Ideal for bio-based polymer precursors, fermentation strain engineering, and agrochemical research. Its unique toxicity profile and selectivity make it non-substitutable.

Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
CAS No. 503-66-2
Cat. No. B145831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypropionic acid
CAS503-66-2
Synonyms3-hydroxypropanoic acid
3-hydroxypropionate
3-hydroxypropionic acid
beta-lactic acid
hydracrylic acid
Molecular FormulaC3H6O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESC(CO)C(=O)O
InChIInChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)
InChIKeyALRHLSYJTWAHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / 180 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypropionic Acid (CAS 503-66-2): A Top-Three DOE Platform Chemical for Bio-Based Acrylic Acid and 1,3-Propanediol Production


3-Hydroxypropionic acid (3-HP, CAS 503-66-2) is a C3 beta-hydroxy carboxylic acid and a structural isomer of lactic acid, characterized by a pKa of 4.5–4.9 at 25°C and high water solubility (270.1 g/L at 25°C) [1]. The U.S. Department of Energy ranked 3-HP among the top three of twelve high-priority platform chemicals that can be derived from renewable biomass feedstocks, specifically for its capacity to serve as a precursor to acrylic acid, 1,3-propanediol, acrylamide, malonic acid, and biodegradable polyesters [2]. As a non-chiral molecule containing both carboxyl and β-hydroxyl functional groups, 3-HP is naturally produced by select thermophilic archaea, bacteria, and endophytic fungi, and is under intensive investigation for commercial bio-production from glycerol [3]. Its industrial procurement relevance stems from its unique position as a direct, bio-sourced intermediate that bypasses petrochemical propylene oxidation routes for acrylic acid synthesis [4].

Why 3-Hydroxypropionic Acid Cannot Be Readily Substituted with Lactic Acid or Propionic Acid in Commercial Bio-Production and Derivatization


Despite sharing the molecular formula C3H6O3 with lactic acid and a three-carbon backbone with propionic acid, 3-hydroxypropionic acid exhibits fundamentally distinct physicochemical, toxicological, and catalytic behavior that precludes simple interchangeability in research and industrial processes. Its 0.64-unit higher pKa relative to lactic acid confers approximately 4.4-fold greater cellular toxicity in fermentation systems, directly impacting bioprocess tolerance and titer thresholds [1]. Unlike lactic acid, which decarbonylates/decarboxylates to acetaldehyde and COx under dehydration conditions, 3-HP undergoes selective β-dehydration to acrylic acid without competing decomposition pathways when paired with appropriate solid acid catalysts [2]. Furthermore, the absence of a chiral center in 3-HP eliminates enantiomeric purity concerns that complicate downstream polymer synthesis with lactic acid [3]. In nematicidal applications, 3-HP exhibits selective activity against plant-parasitic nematodes (LD50 12.5–15 μg/mL) where propionic acid and both D- and L-lactic acids show no detectable activity whatsoever [4]. These non-overlapping performance characteristics make 3-HP a non-substitutable intermediate for acrylic acid and 1,3-propanediol production, as well as a unique bioactive compound in its own right.

Quantitative Evidence Guide: Where 3-Hydroxypropionic Acid Demonstrates Verifiable Differentiation vs. Comparators


Fermentation Toxicity: 3-Hydroxypropionic Acid Is 4.4× More Toxic to E. coli Than Lactic Acid at Equivalent Concentrations

In a direct head-to-head comparison using Escherichia coli W as the test strain, 3-hydroxypropionic acid (3-HP) was found to be approximately 4.4-times more toxic than lactic acid at equivalent concentrations, attributed to its 4.4-fold weaker acidity (pKa 4.5 vs. 3.86) [1]. When growth inhibition data were normalized to undissociated (protonated) free acid concentration using the Henderson-Hasselbalch equation, the two acids showed no appreciable difference, confirming that the observed toxicity differential is driven by the higher proportion of membrane-permeable protonated species at fermentation pH [1]. This finding has direct consequences for industrial bioprocess design: while lactic acid fermentation routinely achieves titers >100 g/L without significant toxicity constraints, 3-HP production is hampered at concentrations exceeding 200 mM (~18 g/L) in wild-type strains [2].

Bioprocess engineering Microbial fermentation Organic acid tolerance Escherichia coli

Acrylic Acid Dehydration Selectivity: Silica Gel Catalyst Achieves >99% Selectivity from 3-HP vs. Poor Selectivity from Lactic Acid

Cross-study comparable data reveal a fundamental chemical differentiation between 3-HP and lactic acid as precursors for bio-based acrylic acid. Over a silica gel catalyst at 230–300°C, 3-HP undergoes dehydration to acrylic acid with >99% selectivity at complete conversion [1]. This exceptional selectivity is attributed to the weak Lewis acidity and absence of Brønsted acid sites on silica gel, which minimizes side reactions and coke formation, enabling stable operation for 200+ hours [1]. In stark contrast, lactic acid dehydration over heterogeneous catalysts suffers from inherent decarbonylation/decarboxylation pathways that produce acetaldehyde and COx, limiting acrylic acid yields and selectivity [2]. While modified zeolites have shown improved lactic acid-to-acrylic acid yields (up to ~60–70%) through optimized acid site engineering, these values remain substantially below the near-quantitative conversion achievable from 3-HP [2].

Heterogeneous catalysis Acrylic acid production Bio-based chemicals Dehydration chemistry

Strain Tolerance Engineering: yieP Deletion Confers 400–800 mM 3-HP Tolerance, Enabling 61.9 g/L Titer in Engineered K. pneumoniae

Engineering studies demonstrate that 3-HP tolerance is a critical, genetically addressable bottleneck distinct from challenges encountered with other organic acid fermentations. Through adaptive laboratory evolution, an E. coli W strain was developed with tolerance to 400 mM 3-HP in M9 minimal medium and 800 mM when yeast extract was added, representing a 2–4× improvement over wild-type tolerance [1]. Genome analysis identified that a mutation in the minor global regulator yieP was almost fully responsible for the improved tolerance phenotype; deletion of yieP conferred 3-HP tolerance to multiple E. coli strains (K-12 W3110, K-12 MG1655, B) [1]. Leveraging this understanding, engineered K. pneumoniae strain JJQ02 (ΔldhAΔdhaT overexpressing E. coli aldehyde dehydrogenase) produced 61.9 g/L of 3-HP with a yield of 0.58 mol/mol glycerol in 38 h in a 5-L fermentor, with successful scale-up to 54.5 g/L in a 300-L bioreactor [2].

Metabolic engineering Adaptive laboratory evolution Tolerance mechanisms Klebsiella pneumoniae

Nematicidal Selectivity: 3-HP Shows LD50 12.5–15 μg/mL Against Meloidogyne incognita; Propionic Acid and Lactic Acids Show No Activity

In a direct comparative bioassay, 3-hydroxypropionic acid demonstrated selective nematicidal activity against the plant-parasitic nematode Meloidogyne incognita with LD50 values of 12.5–15 μg/mL [1]. Activity against the saprophytic nematode Caenorhabditis elegans was approximately fivefold lower, indicating selectivity for the phytopathogenic species [1]. Crucially, propionic acid and both D- and L-lactic acids were tested in parallel and showed no detectable activity against either nematode species at comparable concentrations [1]. No antimicrobial, cytotoxic, or phytotoxic effects were observed for 3-HP in the same study, suggesting a favorable safety profile relative to broad-spectrum synthetic nematicides [1]. This was the first report of 3-hydroxypropionic acid in fungi and of its nematicidal activity [1].

Agricultural biocontrol Nematicide discovery Endophytic fungi Natural products

1,3-Propanediol Co-Production Control: Aeration Modulation Shifts Carbon Flux Between 3-HP and 1,3-PDO in Engineered K. pneumoniae

In glycerol-based fermentation with Klebsiella pneumoniae, 3-HP and 1,3-propanediol (1,3-PDO) are competing metabolic products derived from the common intermediate 3-hydroxypropionaldehyde (3-HPA). Class-level inference from multiple studies indicates that aeration rate is the primary process lever controlling product distribution between these two value-added compounds [1][2]. Under microaerobic conditions with increased aeration, cell growth and 3-HP production are enhanced while 1,3-PDO formation is reduced; conversely, anaerobic conditions favor 1,3-PDO accumulation over 3-HP [2]. This metabolic trade-off is explained by redox balance: 1,3-PDO production regenerates NAD+ under oxygen-limited conditions, whereas 3-HP production via aldehyde dehydrogenase oxidation requires oxygen or alternative electron acceptors to maintain NAD+ availability [1]. Engineered strain K. pneumoniae JJQ02 produced 61.9 g/L 3-HP with only trace 1,3-PDO under optimized aeration, while the same chassis can be directed toward 1,3-PDO accumulation (>49 g/L) under reduced aeration [2][3].

Biorefinery Glycerol valorization Redox balance Metabolic flux

Antibacterial Activity: 3-HP Shows Enhanced Activity at pH 4.8 with Gram-Negative Selectivity; Propionic Acid Displays Different Resistance Profile

In a comparative study of antibacterial activity, 3-hydroxypropionic acid demonstrated significantly stronger inhibition at pH 4.8 compared to pH 5.5 and 6.6, consistent with the pH-dependent protonation of weak organic acids governing membrane permeability [1]. Gram-negative indicator strains, including common foodborne pathogens, were generally more susceptible to 3-HP than Gram-positive bacteria [1]. When compared head-to-head against propionic acid, Gram-positive bacteria showed comparable resistance profiles to both acids, but the overall antibacterial spectrum and pH-response characteristics differentiate 3-HP from propionic acid in food preservation contexts [1]. Spoilage yeasts and molds were not inhibited by ≤640 mM 3-HP, indicating a narrower antimicrobial spectrum than broad-spectrum preservatives like sorbic or benzoic acid [1].

Food safety Antimicrobial activity Biopreservation Organic acid inhibition

3-Hydroxypropionic Acid (CAS 503-66-2): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Bio-Based Acrylic Acid Production via 3-HP Dehydration

Based on the >99% selectivity to acrylic acid demonstrated with silica gel catalysts at complete 3-HP conversion, this scenario applies to chemical manufacturers seeking a renewable alternative to propylene-derived acrylic acid. The quantitative evidence confirms that 3-HP dehydration avoids the acetaldehyde and COx side-products that plague lactic acid-derived acrylic acid routes [1]. Integrated bioprocesses coupling glycerol fermentation to 3-HP (titers >50 g/L at 300-L scale) followed by catalytic dehydration enable an end-to-end bio-based acrylic acid supply chain with reduced purification burden relative to lactic acid routes [2].

Metabolic Engineering of 3-HP-Tolerant Production Strains

For industrial biotechnology groups developing 3-HP fermentation processes, the identified yieP regulator mutation and tolerance thresholds (400–800 mM in E. coli WA) provide a validated genetic target for strain improvement [3]. The 4.4-fold higher toxicity of 3-HP relative to lactic acid at equivalent concentrations necessitates proactive tolerance engineering that is not required for lactic acid production [4]. Procurement of 3-HP-tolerant chassis strains or genetic elements targeting yieP and related pathways enables economically viable titers exceeding the 200 mM toxicity threshold that constrains wild-type production.

Agricultural Nematicide Discovery and Biocontrol Formulation

The selective nematicidal activity of 3-HP against plant-parasitic Meloidogyne incognita (LD50 12.5–15 μg/mL), with fivefold lower activity against saprophytic C. elegans and zero activity from propionic acid or lactic acid comparators, positions 3-HP as a structurally unique lead scaffold for agricultural nematicide development [5]. The absence of antimicrobial, cytotoxic, and phytotoxic effects in the same study supports safety profiling for crop protection applications where synthetic nematicides face regulatory restrictions [5].

Glycerol Biorefinery Co-Production of 3-HP and 1,3-Propanediol

For biodiesel producers and biorefinery operators seeking to valorize crude glycerol byproduct streams, the tunable carbon flux between 3-HP (up to 61.9 g/L) and 1,3-PDO (up to 49.3 g/L) via aeration control offers portfolio flexibility without additional capital investment [2][6]. The metabolic evidence demonstrates that oxygen availability is the primary determinant of product distribution, enabling operators to shift output in response to market demand for either 3-HP (acrylic acid precursor) or 1,3-PDO (polytrimethylene terephthalate monomer) [6].

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